molecular formula C12H11F4N3 B11751550 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine

Cat. No.: B11751550
M. Wt: 273.23 g/mol
InChI Key: WBLJNIURVCEERS-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and difluorophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the difluoromethyl group, potentially converting it to a difluoromethylene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, difluoromethylene derivatives, and other functionalized compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its interactions with various biological targets to identify potential therapeutic applications.

Medicine

In medicine, the compound is being studied for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl and difluorophenyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine
  • {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2,4-difluorophenyl)methyl]amine
  • {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2,3,4-trifluorophenyl)methyl]amine

Uniqueness

The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as it can offer advantages in terms of reactivity, stability, and specificity compared to similar compounds.

Properties

Molecular Formula

C12H11F4N3

Molecular Weight

273.23 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2,3-difluorophenyl)methanamine

InChI

InChI=1S/C12H11F4N3/c13-10-3-1-2-8(11(10)14)6-17-7-9-4-5-19(18-9)12(15)16/h1-5,12,17H,6-7H2

InChI Key

WBLJNIURVCEERS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

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